Tosylate-DPA-714

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tosylate-DPA-714 is a radioligand used for positron emission tomography (PET) imaging of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein found in various tissues, including the brain, and is involved in several physiological processes, including neuroinflammation . DPA-714 is a potent TSPO-specific ligand .

Synthesis Analysis

DPA-714 is synthesized using the classic nucleophilic aliphatic substitution on a good leaving group, tosylate, with [18 F]fluoride using tetraethylammonium bicarbonate in acetonitrile at 100°C . The process is fully automated on a Trasis AllinOne synthesizer .Molecular Structure Analysis

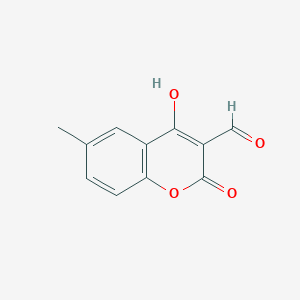

The molecular structure of DPA-714 is designed with a fluorine atom, allowing labeling with fluorine-18 and in vivo imaging using PET .Chemical Reactions Analysis

The radiofluorination of DPA-714 is achieved by nucleophilic 18 F-fluoride displacement of the tosylate precursor . The transformation was achieved in either DMSO at 165°C or MeCN at 120°C .Scientific Research Applications

1. Neuroinflammation Imaging

Tosylate-DPA-714 is primarily utilized in the imaging of neuroinflammation. It is a specific radioligand for the translocator protein (TSPO), which is significantly upregulated in activated microglia, a key indicator of neuroinflammation. Studies have demonstrated its effectiveness in providing clear imaging of neuroinflammatory processes through Positron Emission Tomography (PET), especially in various neurological disorders and brain pathology conditions (James et al., 2008).

2. Disease Monitoring and Diagnosis

Tosylate-DPA-714 has been effectively used in monitoring disease progression and aiding in diagnosis. For instance, it has been applied in Alzheimer's disease to differentiate pathological changes from healthy controls. This highlights its potential in early detection and monitoring of disease progression in various neurodegenerative disorders (Golla et al., 2015).

3. Pharmaceutical Applications

In the pharmaceutical field, Tosylate-DPA-714 has been employed in Good Manufacturing Practice (GMP)-compliant production, especially in the synthesis of radioligands. Its role in the automated and reliable production of radiotracers underscores its importance in clinical applications and pharmaceutical research (Cybulska et al., 2021).

4. Metabolic and Biodistribution Studies

Tosylate-DPA-714 has been instrumental in studies investigating metabolism and biodistribution. For instance, research focusing on its metabolism in rats, baboons, and humans has provided insights into its pharmacokinetics, bioavailability, and routes of excretion, which are crucial for its application in clinical imaging (Peyronneau et al., 2013).

5. Inflammatory Diseases Imaging

The tracer has been applied in imaging inflammatory diseases, such as inflammatory bowel disease (IBD). It successfully quantifies the inflammatory state in animal models, demonstrating its potential in non-invasive evaluation and monitoring of inflammation levels in various diseases (Bernards et al., 2014).

6. Comparative Studies with Other Radioligands

Tosylate-DPA-714 has been used in comparative studies with other radioligands like [11C]PK11195, demonstrating its improved performance in detecting neuroinflammation, which is crucial in understanding and treating brain disorders (Chauveau et al., 2009).

Mechanism of Action

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tosylate-DPA-714 involves the reaction of DPA-714 with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to form Tosylate-DPA-714.", "Starting Materials": [ "DPA-714", "p-toluenesulfonyl chloride (tosyl chloride)", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "DPA-714 is dissolved in a suitable solvent (e.g. dichloromethane, chloroform).", "Tosyl chloride is added to the solution and the mixture is stirred at room temperature for a period of time (e.g. 1-2 hours).", "A base (e.g. triethylamine, pyridine) is added to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "The mixture is stirred for an additional period of time (e.g. 1-2 hours) to complete the reaction.", "The reaction mixture is then filtered to remove any insoluble impurities.", "The solvent is evaporated under reduced pressure to obtain Tosylate-DPA-714 as a solid product." ] } | |

CAS RN |

958233-17-5 |

Product Name |

Tosylate-DPA-714 |

Molecular Formula |

C29H34N4O5S |

Molecular Weight |

550.67 |

Purity |

>95% |

synonyms |

N,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)- 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)